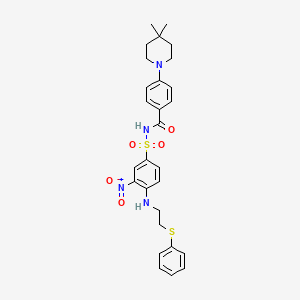
SZ4TA2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SZ4TA2 is a compound known for its ability to inhibit protein-protein interactions, particularly between Bcl-xL and Bak.
Preparation Methods
Synthetic Routes and Reaction Conditions: SZ4TA2 is synthesized using a chemoselective and biocompatible reaction known as sulfo-click amidation. This reaction involves the interaction between thioacids and sulfonyl azides to form N-acylsulfonamides. The reaction proceeds stepwise, starting with the nucleophilic addition of thioacids to electron-deficient azides, followed by cyclization and a retro [3+2] cycloaddition .
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the sulfo-click amidation reaction is scalable and can be adapted for large-scale synthesis. The reaction conditions are mild, and the byproducts are minimal, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: SZ4TA2 primarily undergoes amidation reactions. The sulfo-click amidation reaction is the most notable, where thioacids react with sulfonyl azides to form N-acylsulfonamides .
Common Reagents and Conditions:
Reagents: Thioacids, sulfonyl azides
Conditions: Mild reaction conditions, typically carried out at room temperature or slightly elevated temperatures.
Major Products: The primary product of the sulfo-click amidation reaction involving this compound is N-acylsulfonamide .
Scientific Research Applications
SZ4TA2 has several applications in scientific research, including:
Medicinal Chemistry: Used in the development of inhibitors for protein-protein interactions, particularly in targeting Bcl-xL and Bak interactions.
Chemical Biology: Employed in kinetic target-guided synthesis (KTGS) to identify modulators of protein-protein interactions.
Drug Discovery: Utilized in screening libraries to discover potential therapeutic agents.
Bioconjugation Chemistry: Applied in the site-specific functionalization of peptides and proteins.
Mechanism of Action
SZ4TA2 exerts its effects by inhibiting the interaction between Bcl-xL and Bak. The compound binds to the Bcl-xL protein, preventing its interaction with the Bak protein, which is crucial for the regulation of apoptosis. This inhibition is achieved through the formation of N-acylsulfonamide, which disrupts the protein-protein interaction .
Comparison with Similar Compounds
- SZ7TA2
- SZ9TA1
- SZ9TA5
Comparison: SZ4TA2 is unique in its high potency and selectivity for inhibiting the interaction between Bcl-xL and Bak. Compared to similar compounds like SZ7TA2, SZ9TA1, and SZ9TA5, this compound exhibits superior activity in disrupting protein-protein interactions, making it a valuable tool in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C28H32N4O5S2 |
|---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
4-(4,4-dimethylpiperidin-1-yl)-N-[3-nitro-4-(2-phenylsulfanylethylamino)phenyl]sulfonylbenzamide |
InChI |
InChI=1S/C28H32N4O5S2/c1-28(2)14-17-31(18-15-28)22-10-8-21(9-11-22)27(33)30-39(36,37)24-12-13-25(26(20-24)32(34)35)29-16-19-38-23-6-4-3-5-7-23/h3-13,20,29H,14-19H2,1-2H3,(H,30,33) |
InChI Key |
TZOBOAHCWXVNEO-UHFFFAOYSA-N |
SMILES |
CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)NCCSC4=CC=CC=C4)[N+](=O)[O-])C |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)NCCSC4=CC=CC=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B1641394.png)
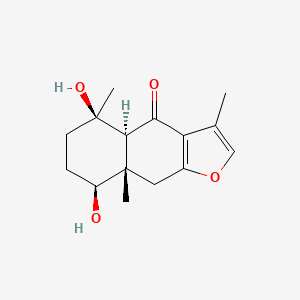
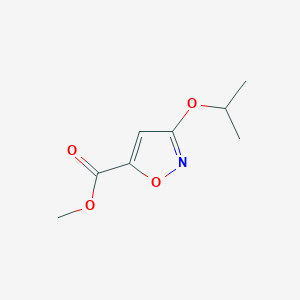
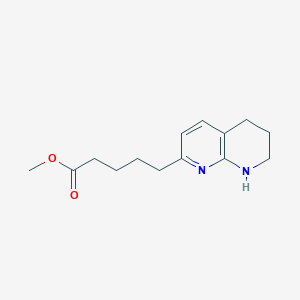
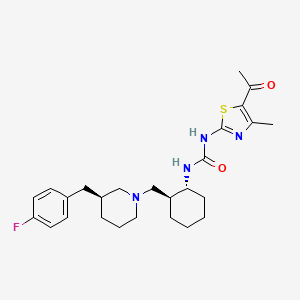
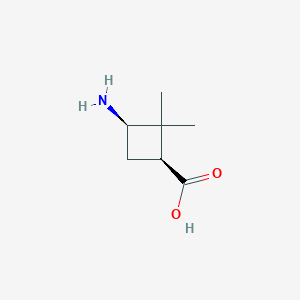
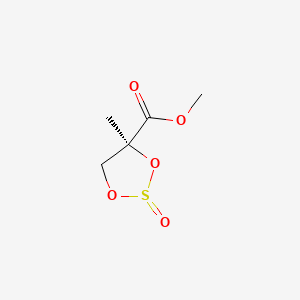
![2'-Methoxy-[2,3']bipyridinyl-3-ylamine](/img/structure/B1641438.png)
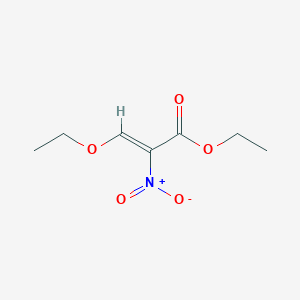
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromo-6-cyanooxan-2-yl]methyl benzoate](/img/structure/B1641446.png)
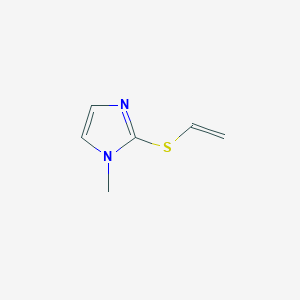
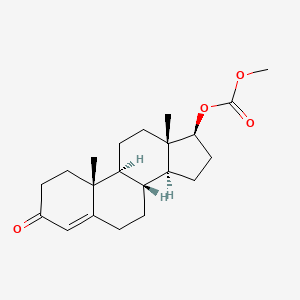
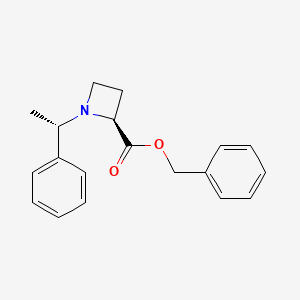
![2-[4-(phenylmethoxycarbonylaminomethyl)phenyl]acetic Acid](/img/structure/B1641461.png)
